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Compound of Interest

Compound Name: 6-Chloro-2-iodopyridin-3-ol

Cat. No.: B060944 Get Quote

In-Depth Technical Guide: 6-Chloro-2-
iodopyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and

stability of 6-Chloro-2-iodopyridin-3-ol, a key intermediate in pharmaceutical and organic

synthesis.

Chemical Properties
6-Chloro-2-iodopyridin-3-ol is a halogenated pyridinol derivative with the molecular formula

C₅H₃ClINO.[1] Its structure incorporates a pyridine ring substituted with a chlorine atom, an

iodine atom, and a hydroxyl group, bestowing upon it a unique reactivity profile for various

chemical transformations.

Physicochemical Data
A summary of the key physicochemical properties of 6-Chloro-2-iodopyridin-3-ol is presented

in the table below. While experimental data for some properties are not publicly available,

predicted values from reliable computational models are included to provide a comprehensive

profile.
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Property Value Source

Molecular Formula C₅H₃ClINO [1]

Molecular Weight 255.44 g/mol [1]

Boiling Point 332.821°C at 760 mmHg [1]

Melting Point Not experimentally determined.

pKa

Not experimentally determined.

Predicted values for related

halogenated pyridinols suggest

it is a weak acid.

Solubility

No quantitative data available.

Expected to be soluble in

common organic solvents like

methanol, ethanol, DMSO, and

DMF based on the properties

of similar compounds.

Spectroscopic Data
Detailed experimental spectroscopic data for 6-Chloro-2-iodopyridin-3-ol is not readily

available in the public domain. However, based on the analysis of structurally similar

compounds, the following characteristic spectral features are anticipated:

¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show

distinct signals for the aromatic protons on the pyridine ring. The chemical shifts of these

protons will be influenced by the electron-withdrawing effects of the chlorine and iodine

atoms and the electron-donating effect of the hydroxyl group.

¹³C NMR: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will display

characteristic peaks for the five carbon atoms of the pyridine ring. The carbons directly

attached to the halogen and oxygen atoms will exhibit significant shifts.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band

characteristic of the O-H stretching of the hydroxyl group, as well as distinct peaks
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corresponding to the C=C and C-N stretching vibrations of the pyridine ring and the C-Cl and

C-I stretching vibrations.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding

to the molecular weight of the compound, along with characteristic isotopic patterns for

chlorine and iodine.

Chemical Stability and Reactivity
Storage and Stability
6-Chloro-2-iodopyridin-3-ol should be stored in a dry, sealed container.[1] While specific

stability studies are not publicly available, iodinated aromatic compounds can be sensitive to

light and may degrade over time. Therefore, storage in a dark place is recommended.

Reactivity Profile
The reactivity of 6-Chloro-2-iodopyridin-3-ol is dictated by the interplay of its functional

groups. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom

and the halogen substituents. This influences its susceptibility to nucleophilic substitution

reactions.

Nucleophilic Aromatic Substitution: The chlorine and iodine atoms are potential leaving

groups for nucleophilic aromatic substitution reactions. The reactivity of the halogens

towards substitution will depend on the reaction conditions and the nature of the nucleophile.

Reactions of the Hydroxyl Group: The hydroxyl group can undergo typical reactions of

phenols, such as etherification and esterification. Its acidity is influenced by the electron-

withdrawing halogen substituents.

Cross-Coupling Reactions: The carbon-iodine bond is particularly susceptible to participating

in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and

Heck couplings. This makes 6-Chloro-2-iodopyridin-3-ol a valuable building block for the

synthesis of more complex molecules.

Potential Degradation Pathways
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While specific degradation pathways for 6-Chloro-2-iodopyridin-3-ol have not been

elucidated, potential degradation may occur through hydrolysis, oxidation, or

photodecomposition, particularly of the carbon-iodine bond. Forced degradation studies would

be necessary to identify the specific degradation products and understand the compound's

stability under various stress conditions.

Experimental Protocols
Detailed, validated experimental protocols for the synthesis and purification of 6-Chloro-2-
iodopyridin-3-ol are not readily available in peer-reviewed literature. However, general

methodologies for the synthesis of related halopyridinols and the purification of substituted

pyridines can be adapted.

General Synthetic Approach
The synthesis of 6-Chloro-2-iodopyridin-3-ol would likely involve a multi-step sequence

starting from a suitable pyridine precursor. A potential synthetic workflow is outlined below.
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General Synthetic Workflow for 6-Chloro-2-iodopyridin-3-ol

Starting Pyridine Derivative

Chlorination

e.g., NCS

Iodination

e.g., NIS, I₂

Hydroxylation/Functional Group Interconversion

Various Reagents

6-Chloro-2-iodopyridin-3-ol

Final Product

Click to download full resolution via product page

Caption: A potential synthetic pathway to 6-Chloro-2-iodopyridin-3-ol.

Purification by High-Performance Liquid
Chromatography (HPLC)
Purification of 6-Chloro-2-iodopyridin-3-ol from a crude reaction mixture can be achieved

using reversed-phase high-performance liquid chromatography (RP-HPLC). A general protocol

is provided below, which should be optimized for specific applications.
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Instrumentation:

Preparative HPLC system with a UV detector

C18 stationary phase column

Mobile Phase:

A: Water with 0.1% formic acid or trifluoroacetic acid

B: Acetonitrile or methanol with 0.1% formic acid or trifluoroacetic acid

Procedure:

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol,

DMSO).

Filter the sample through a 0.45 µm syringe filter.

Equilibrate the column with the initial mobile phase composition.

Inject the sample and run a gradient elution from a low to a high percentage of mobile phase

B.

Monitor the elution profile using a UV detector at an appropriate wavelength.

Collect the fractions corresponding to the desired product peak.

Combine the pure fractions and remove the solvent under reduced pressure.
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General HPLC Purification Workflow

Crude Product

Dissolution & Filtration

Injection onto HPLC

Gradient Elution

Fraction Collection

Purity Analysis of Fractions

Pooling of Pure Fractions

Fractions meet purity criteria

Solvent Removal

Pure 6-Chloro-2-iodopyridin-3-ol

Click to download full resolution via product page

Caption: A typical workflow for the purification of 6-Chloro-2-iodopyridin-3-ol.
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Safety Information
The following safety information is based on available data for 6-Chloro-2-iodopyridin-3-ol. A
comprehensive risk assessment should be conducted before handling this compound.

Hazard Statements:

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Precautionary Statements:

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle 6-Chloro-2-iodopyridin-3-ol in a well-ventilated fume hood using

appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

Conclusion
6-Chloro-2-iodopyridin-3-ol is a versatile chemical intermediate with significant potential in

synthetic and medicinal chemistry. This guide has summarized the currently available

information on its chemical properties and stability. Further experimental studies are warranted

to fully characterize this compound, including the determination of its melting point, pKa, and

solubility, as well as comprehensive stability and reactivity profiling. Such data will be

invaluable for its effective utilization in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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